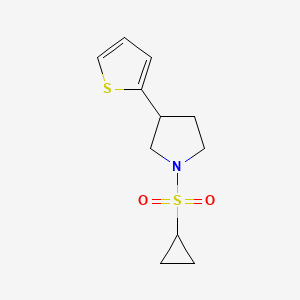
1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2S2 and its molecular weight is 257.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modification
1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine and its derivatives have been widely investigated for their synthetic applications and potential in structural modifications. For instance, enantioenriched 3-pyrrolines, a category to which this compound belongs, have been synthesized using highly enantioselective methods. These methods involve catalytic asymmetric cycloadditions followed by reductive sulfonyl elimination, demonstrating the compound's role in the synthesis of biologically active molecules, such as C-azanucleosides (López-Pérez, Adrio, & Carretero, 2008).
Antimicrobial Applications
Derivatives of this compound have shown promising antimicrobial properties. A novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones demonstrated considerable antimicrobial activity, showcasing the therapeutic potential of these compounds. The minimum inhibitory concentration (MIC) values for these synthesized compounds suggest their effectiveness against microbial pathogens (Zareef, Iqbal, & Arfan, 2008).
Catalysis and Organic Synthesis
The compound and its related structures have found extensive use in catalysis and organic synthesis, highlighting its versatility. For example, a study on the Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones reported the synthesis of highly functionalized pyrrolidine derivatives, revealing significant potential in the synthesis of complex organic molecules with high regio-, diastereo-, and enantioselectivity (Robles-Machín, González-Esguevillas, Adrio, & Carretero, 2010).
Electrocyclic Reactions and N-Fused Pyrroles Synthesis
Research on the ring-opening and closing protocols from nitrothiophenes, leveraging compounds like this compound, underscores a streamlined approach to N-fused pyrroles. This method is instrumental for synthesizing both synthetic and biologically relevant pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, followed by easy aromatization (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).
Selective Inverse Agonism and Therapeutic Potential
The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, closely related to this compound, demonstrates the compound's capacity for selective inverse agonism. This discovery has led to compounds with high selectivity against certain receptors, showcasing significant therapeutic potential and desirable pharmacokinetic properties (Duan et al., 2019).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLKLBWFFPRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)
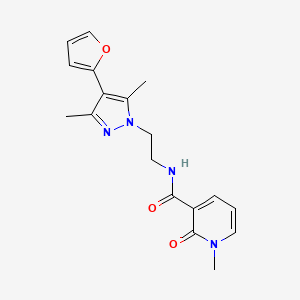
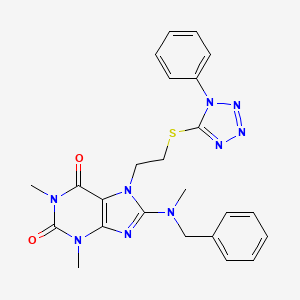
![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
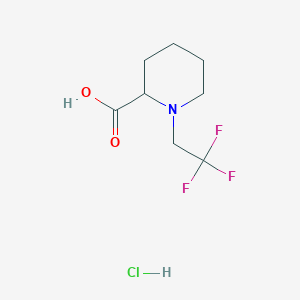

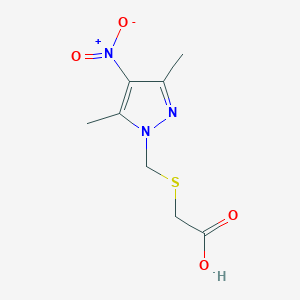
![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)
